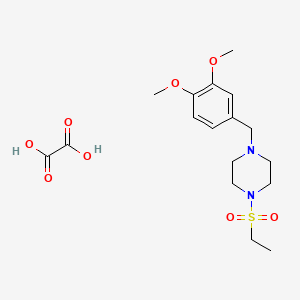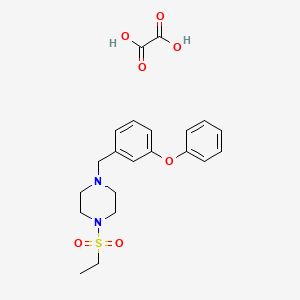
1-(3,4-dimethoxybenzyl)-4-(ethylsulfonyl)piperazine oxalate
Übersicht
Beschreibung
1-(3,4-dimethoxybenzyl)-4-(ethylsulfonyl)piperazine oxalate, also known as Ro 60-0175, is a chemical compound that has been extensively studied in the field of neuroscience. It belongs to the class of piperazine derivatives and is used as a research tool to investigate the role of certain neurotransmitter receptors in the brain. In
Wirkmechanismus
1-(3,4-dimethoxybenzyl)-4-(ethylsulfonyl)piperazine oxalate 60-0175 acts as a selective antagonist of the 5-HT2A and 5-HT2C receptors. It binds to these receptors and blocks the action of serotonin, a neurotransmitter that is involved in the regulation of mood, appetite, and other physiological processes. By blocking the action of serotonin, this compound 60-0175 can modulate the activity of these receptors and potentially treat various neurological disorders.
Biochemical and Physiological Effects:
This compound 60-0175 has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior and improve cognitive function. It has also been shown to increase the release of dopamine, a neurotransmitter that is involved in the regulation of reward and motivation. Additionally, this compound 60-0175 has been shown to modulate the activity of certain brain regions, including the prefrontal cortex and hippocampus.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dimethoxybenzyl)-4-(ethylsulfonyl)piperazine oxalate 60-0175 has several advantages as a research tool. It is highly selective for the 5-HT2A and 5-HT2C receptors, which allows researchers to investigate the specific role of these receptors in various neurological disorders. It is also relatively easy to synthesize and can be obtained in large quantities for use in lab experiments. However, this compound 60-0175 also has several limitations. It is not a clinically approved drug and has not been extensively studied in humans. Additionally, its potency and selectivity may vary depending on the experimental conditions, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-dimethoxybenzyl)-4-(ethylsulfonyl)piperazine oxalate 60-0175. One area of interest is the role of the 5-HT2A receptor in the pathophysiology of schizophrenia. This compound 60-0175 has been shown to reduce symptoms of schizophrenia in animal models, and further research could help elucidate the underlying mechanisms of this effect. Another area of interest is the potential use of this compound 60-0175 as a treatment for depression and anxiety disorders. Clinical trials would be necessary to determine the safety and efficacy of this compound 60-0175 in humans. Finally, further research could investigate the potential use of this compound 60-0175 as a tool to study the role of serotonin receptors in other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Conclusion:
This compound 60-0175 is a chemical compound that has been extensively studied as a research tool in the field of neuroscience. It selectively targets the 5-HT2A and 5-HT2C receptors and has a range of biochemical and physiological effects. While it has several advantages as a research tool, it also has limitations and has not been extensively studied in humans. Future research on this compound 60-0175 could help elucidate the underlying mechanisms of various neurological disorders and potentially lead to the development of new treatments.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethoxybenzyl)-4-(ethylsulfonyl)piperazine oxalate 60-0175 is primarily used as a research tool to investigate the role of certain neurotransmitter receptors in the brain. It has been shown to selectively bind to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound 60-0175 is also a potent antagonist of the 5-HT2C receptor, which is involved in the regulation of appetite and anxiety. By selectively targeting these receptors, researchers can gain insight into the underlying mechanisms of various neurological disorders.
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S.C2H2O4/c1-4-22(18,19)17-9-7-16(8-10-17)12-13-5-6-14(20-2)15(11-13)21-3;3-1(4)2(5)6/h5-6,11H,4,7-10,12H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSYAYYJTYTUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-bromobenzoyl)amino]-N-(tert-butyl)benzamide](/img/structure/B3939427.png)
![1-methyl-2-oxo-2-phenylethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B3939440.png)




![3-(2,2-dichlorovinyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,2-dimethylcyclopropanecarboxamide](/img/structure/B3939479.png)
![2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B3939483.png)

![3-butyl-5-[(4H-1,2,4-triazol-3-ylthio)methyl]dihydro-2(3H)-furanone](/img/structure/B3939491.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzyl)piperazine](/img/structure/B3939494.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3939500.png)